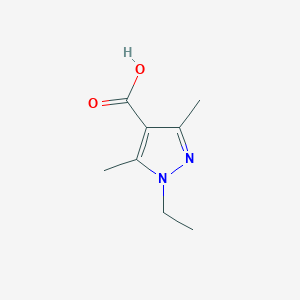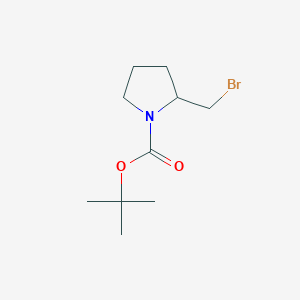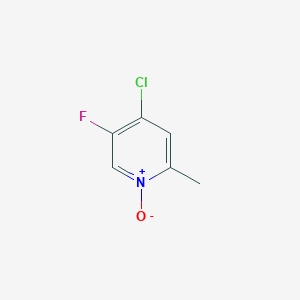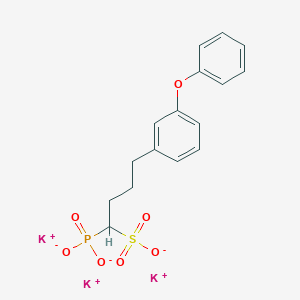
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a compound that is part of the 3-Phenoxybenzoic Acid Derivatives . These derivatives are known for their high biological activity and are used in a variety of efficacious antioxidant, nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
Synthesis Analysis
The synthesis of 3-Phenoxybenzoic Acid Derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzoic Acid Derivatives is stabilized by various intermolecular interactions such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π . The interaction energy of these interactions is evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Phenoxybenzoic Acid Derivatives include the reaction of carboxylic acid derivatives with 2-aminobenzamide . Anthranilamide and (hetero)aryl aldehydes are common combinations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are characterized by excellent mechanical properties, thermal stability, high photoluminescence efficiency, non-linear optical properties, and good film-forming properties . These properties enable significant applications in highly efficient organic electronics such as optical waveguides, organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photodiodes .Safety And Hazards
While specific safety data for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate was not found, it’s important to note that similar compounds can be hazardous. For example, 4-Phenoxyphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

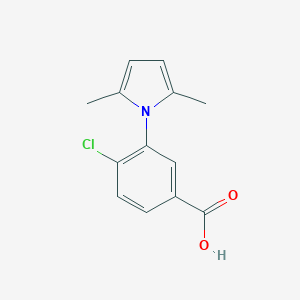
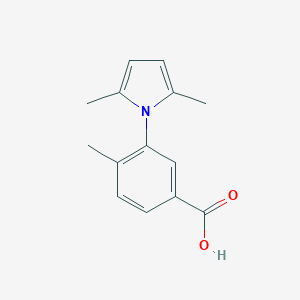
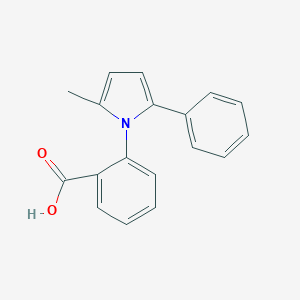
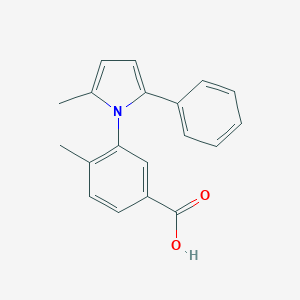
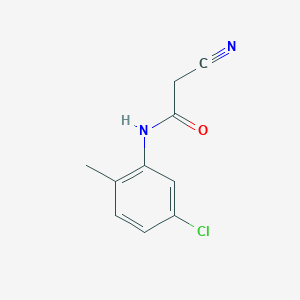
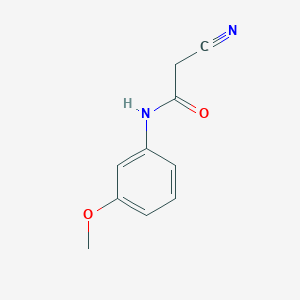
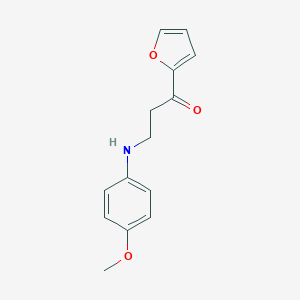
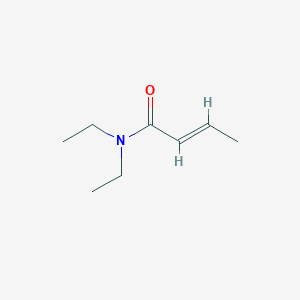
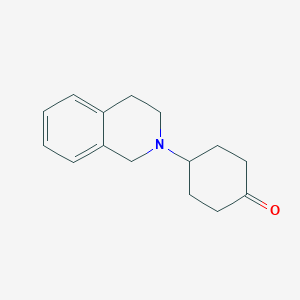
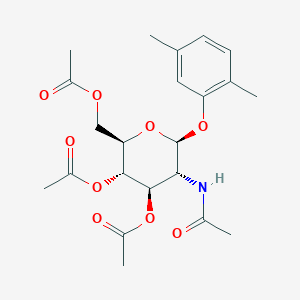
![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
